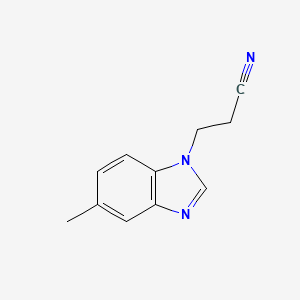
O-(3-ethoxypropyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3-ethoxypropyl)hydroxylamine: is a chemical compound with the molecular formula C5H13NO2 . It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 3-ethoxypropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxime Hydrolysis Method: One of the methods to synthesize O-(3-ethoxypropyl)hydroxylamine involves the hydrolysis of oximes. This method integrates oxime hydrolysis, hydroxylamine protonation, and separation processes into a triple-chamber electrodialysis stack.
Plasma-Electrochemical Cascade Pathway: Another method involves the plasma treatment of ambient air and water to produce nitric acid, which is then selectively electroreduced to hydroxylamine using a bismuth-based catalyst.
Industrial Production Methods: The industrial production of this compound typically involves the Raschig method, nitric oxide catalytic reduction, and nitrate reduction methods. These methods, however, have limitations such as low yield and the use of precious metals, which increase production costs .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-(3-ethoxypropyl)hydroxylamine can undergo oxidation reactions to form corresponding oximes or nitrones.
Reduction: It can be reduced to primary amines under suitable conditions.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oximes: Formed through oxidation.
Primary Amines: Formed through reduction.
Substituted Hydroxylamines: Formed through substitution reactions
Applications De Recherche Scientifique
Chemistry: O-(3-ethoxypropyl)hydroxylamine is used as an electrophilic aminating reagent in organic synthesis. It helps in the construction of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles .
Biology and Medicine: The compound is explored for its potential therapeutic effects, including its use in the synthesis of pharmaceuticals. It is also studied for its effects on cell function and potential toxic effects.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of O-(3-ethoxypropyl)hydroxylamine involves its role as an electrophilic aminating agent. It facilitates the formation of C–N, N–N, O–N, and S–N bonds through reactions with nucleophiles. The compound’s molecular targets include various functional groups in organic molecules, leading to the formation of aminated products .
Comparaison Avec Des Composés Similaires
Hydroxylamine-O-sulfonic acid: Used as an electrophilic aminating agent.
O-(diphenylphosphinyl)hydroxylamine: Another electrophilic aminating reagent.
2,4-dinitrophenylhydroxylamine: Known for its potential in electrophilic amination reactions
Uniqueness: O-(3-ethoxypropyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in aminating reactions. This makes it a valuable reagent in organic synthesis, particularly for the late-stage functionalization of complex molecules .
Propriétés
Formule moléculaire |
C5H13NO2 |
|---|---|
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
O-(3-ethoxypropyl)hydroxylamine |
InChI |
InChI=1S/C5H13NO2/c1-2-7-4-3-5-8-6/h2-6H2,1H3 |
Clé InChI |
BXYUDRXBDMDFMN-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)


![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)



![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)



